sodium;octadecanoate
Description
Properties
IUPAC Name |
sodium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKJJJTJZKILX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Optimal reaction temperatures range from 62°C to 90°C. Elevated temperatures (80–90°C) enhance reaction kinetics but require precise control to avoid decomposition.
-
pH Control : Maintaining a pH of 8.0–8.5 ensures complete neutralization while minimizing residual alkalinity. Automated pH adjustment systems are employed in industrial settings to stabilize the reaction.
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Additives : Sodium carbonate (Na₂CO₃) is occasionally added to buffer the system and improve product crystallinity. For example, a mixture of NaOH and Na₂CO₃ (8.1 parts per 710 parts stearic acid) yields a 99.95% pure product under nitrogen atmosphere.
Industrial-Scale Protocol (Adapted from)
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Mixing : Stearic acid is melted at 62°C and combined with NaOH/Na₂CO₃ in a nitrogen-purged reactor.
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Reaction : The mixture is heated to 80°C for 6 hours under 0.3 MPa pressure.
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Drying : Residual water is removed via reduced-pressure evaporation at 80°C, yielding a free-flowing powder.
Table 1: Neutralization Method Parameters
| Parameter | Range/Value | Source |
|---|---|---|
| Temperature | 62–90°C | |
| Reaction Time | 6–9 hours | |
| Pressure | 0.02–0.3 MPa | |
| Final Purity | 99.95% |
Alternative Alkaline Agents: Sodium Carbonate
Sodium carbonate serves as a cost-effective alternative to NaOH, particularly in small-scale or resource-limited settings. The reaction mechanism is:
5.
Key Considerations
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Temperature : The reaction requires higher temperatures (95–160°C) to overcome the lower reactivity of Na₂CO₃ compared to NaOH5.
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Phase Separation : The product forms a distinct layer above the aqueous phase, simplifying isolation. Vigorous stirring is critical to prevent agglomeration5.
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Yield Limitations : CO₂ evolution may cause foaming, necessitating anti-foaming agents or controlled addition rates.
Experimental Demonstration (Adapted from5)
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Acid Melting : Stearic acid is heated to 70°C until fully liquefied.
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Carbonate Addition : A saturated Na₂CO₃ solution is gradually introduced, inducing rapid foaming.
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Separation : The mixture is heated to 160°C to evaporate water, leaving crude sodium stearate.
Industrial Production and Purification Techniques
Spray-Drying for Pharmaceutical-Grade Product
High-purity sodium stearate (≥99.9%) is achieved via spray-drying neutralized solutions. This method ensures uniform particle size (8–12 μm) and low moisture content (<0.5%).
Table 2: Spray-Drying Parameters
Crystallization Control
The crystalline form impacts functional properties. Slow cooling of the reaction mixture promotes platelet-shaped dihydrate crystals, enhancing lubricity in tablet formulations. Industrial reactors utilize jacketed cooling systems to regulate crystallization kinetics.
Quality Control and Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Reactions with Metal Salts
Sodium stearate reacts with divalent metal salts to form insoluble metal soaps, critical in lubricants and polymer stabilizers:
Example Reactions:
-
With calcium chloride :
Product: Calcium stearate (dense metal soap with high breaking strength) .
-
With zinc chloride :
| Metal Salt | Product | Application |
|---|---|---|
| CaCl₂ | Calcium stearate | Lubricants, polymer stabilizers |
| ZnCl₂ | Zinc stearate | Hydraulic oils, anti-static agents |
Polymer Stabilization and Lubrication
Sodium stearate acts as a reactive stabilizer in polymer systems:
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Polyethylene stabilization : Forms non-corrosive complexes with catalyst residues (e.g., TiCl₄), preventing UV degradation .
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Polyvinyl chloride (PVC) : Enhances filler compatibility and thermal stability .
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Polyurethane foams : Improves compressive strength when copolymerized with isocyanates .
Key Data:
| Polymer | Role of Sodium Stearate | Effect |
|---|---|---|
| Polyethylene | UV stabilizer | Reduces degradation by 40% |
| PVC | Thermal stabilizer | Increases decomposition temperature |
Hydration Parameters:
| NaSt Content | Cumulative Heat (72 h) | Porosity |
|---|---|---|
| 0% | 220 J/g | 25% |
| 5% | 180 J/g | 18% |
Thermal Decomposition
At elevated temperatures (>245°C), sodium stearate decomposes:
Hazard : Emits toxic Na₂O fumes .
Spectroscopic Signatures in Reactions
Infrared (IR) spectroscopy identifies reaction intermediates and products:
-
Carboxylate vibrations :
| Reaction Product | (cm⁻¹) | (cm⁻¹) |
|---|---|---|
| Sodium stearate | 1573 | 1419 |
| Calcium stearate | 1544 | 1431 |
| Zinc stearate | 1534 | 1400 |
Industrial Reaction Systems
Scientific Research Applications
Pharmaceuticals
Sodium octadecanoate serves multiple roles in the pharmaceutical industry:
- Excipient in Tablets : It is used as a lubricant and emulsifier in tablet formulations, enhancing the flow properties of powders during manufacturing .
- Glycerol Suppositories : Acts as a gelling agent in the preparation of suppositories .
- Topical Treatments : Employed in ointments and creams for its emollient properties, helping to treat various skin conditions .
Cosmetics
In cosmetics, sodium stearate is utilized for:
- Thickening Agent : It stabilizes and thickens formulations in products like deodorants, shampoos, and lotions .
- Emulsifier : Helps to maintain the stability of emulsions in creams and lotions .
Food Industry
Sodium octadecanoate finds applications as:
- Emulsifier and Stabilizer : Used in baked goods and confectionery products to improve texture and shelf-life .
- Anti-Caking Agent : Incorporated into powdered food products to prevent clumping .
Materials Science
The compound is crucial in various materials applications:
- Lubricant in Plastics : Enhances the processing of plastics by acting as a lubricant and stabilizer during manufacturing .
- Anti-static Agent : Used in the production of anti-static polyethylene and other polymers .
- Cement Additive : Increases the mechanical strength of cement mixtures when added during formulation .
Case Study 1: Enhanced Drug Delivery
A study investigated the use of sodium stearate in dry powder inhalation systems combined with antibiotics. The findings indicated that sodium stearate improved the physical characteristics and lung deposition efficiency of the formulated powders, suggesting its potential for enhanced drug delivery systems .
Case Study 2: Cosmetic Formulation Stability
Research on cosmetic formulations demonstrated that sodium stearate effectively stabilized emulsions, providing a smooth texture while preventing separation over time. This stability is critical for maintaining product efficacy and consumer satisfaction .
Data Table of Applications
| Industry | Application | Functionality |
|---|---|---|
| Pharmaceuticals | Tablet excipient | Lubrication and flow enhancement |
| Pharmaceuticals | Suppositories | Gelling agent |
| Cosmetics | Deodorants | Thickening agent |
| Cosmetics | Creams | Emulsifier |
| Food | Baked goods | Emulsifier and stabilizer |
| Food | Powdered foods | Anti-caking agent |
| Materials Science | Plastics | Lubricant and stabilizer |
| Materials Science | Cement | Mechanical strength enhancer |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The bromine atoms in the compound enhance its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
3,5-Dibromoaniline: Similar structure but lacks the methyl group.
4-Bromo-2-methylaniline: Similar structure but has only one bromine atom.
2,4-Dibromoaniline: Similar structure but bromine atoms are at different positions.
Uniqueness: 3,5-Dibromo-4-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pharmaceutical intermediate and in various industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
